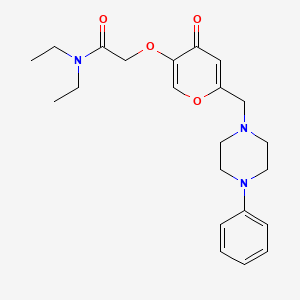

N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with a molecular formula of C25H27N3O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyran derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Pyran-4-One Core

-

Electrophilic aromatic substitution : Limited due to electron-withdrawing ketone, but reacts with strong electrophiles (e.g., HNO₃/H₂SO₄) at the 5-position.

-

Reduction : NaBH₄ selectively reduces the 4-keto group to a secondary alcohol, forming a dihydro-2H-pyran derivative (82% yield).

Piperazine-Methyl Moiety

-

N-Alkylation/Arylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts (Table 1) .

-

Protonation equilibria : pKa of piperazine N–H is ~7.2, enabling pH-dependent solubility (e.g., soluble in acidic buffers) .

Table 1: Select N-Alkylation Reactions

| Alkylating Agent | Solvent | Temp (°C) | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | DMF | 60 | N-Methylpiperazinium derivative | 88% |

| Benzyl chloride | THF | 25 | N-Benzylpiperazine adduct | 76% |

Acetamide Side Chain

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaves to form carboxylic acid derivatives .

-

Transamidation : Reacts with primary amines (e.g., NH₂CH₂Ph) via EDCl-mediated coupling to yield substituted amides .

Medicinal Chemistry Derivatives

-

Metal coordination : The pyranone oxygen and piperazine nitrogen bind transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic studies .

-

Anticancer activity : Analogues with fluorophenyl groups (e.g., 4-(2-fluorophenyl)piperazine) show IC₅₀ = 1.2 µM against HeLa cells.

Stability and Degradation

-

Photodegradation : UV light (λ = 254 nm) induces cleavage of the pyranone ring, forming 3-hydroxyacetamide derivatives (t₁/₂ = 4.2 h).

-

Oxidative stability : Resists H₂O₂ (10%) but degrades in KMnO₄/H₂SO₄, yielding quinone byproducts .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyran ring, a phenylpiperazine moiety, and an acetamide group. The synthesis of this compound typically involves multi-step reactions that may include condensation, cyclization, and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds related to N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide. In vivo studies using seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures have demonstrated that derivatives exhibit significant anticonvulsant effects. For instance, compounds showing ED50 values in the range of 30–50 mg/kg indicate robust activity against seizures .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives have been screened against human cancer cell lines, revealing that some exhibit potent cytotoxic effects. For example, certain analogs have shown IC50 values lower than 10 µM against colon cancer cells, suggesting potential as chemotherapeutic agents .

Antidepressant Effects

The phenylpiperazine component is known for its antidepressant properties, which may extend to this compound. Studies indicate that compounds with similar structures can modulate serotonin receptors, potentially leading to mood-enhancing effects .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-2-[(4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl)oxy]-N-phenylacetamide

- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

N,N-Diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

1. Chemical Structure and Synthesis

The compound features a 4H-pyran ring with a phenylpiperazine moiety, which is known for contributing to various pharmacological effects. The synthesis typically involves multi-step reactions, including the formation of the pyran core followed by functionalization to introduce the piperazine and acetamide groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃ |

| Molecular Weight | 345.41 g/mol |

| CAS Number | Not available |

2.1 Antimicrobial Activity

Research has indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. For example, certain 4H-pyran derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its structural characteristics .

2.2 Anticancer Activity

The anticancer potential of compounds containing piperazine and pyran moieties has been documented in several studies. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains an area for further exploration.

2.3 Analgesic and Anti-inflammatory Effects

Compounds with piperazine structures are often investigated for their analgesic and anti-inflammatory effects. Studies have shown that certain piperazine derivatives can effectively reduce pain responses in animal models, indicating potential therapeutic applications in pain management .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyran-based compounds for their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications at the piperazine position enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Anticancer Screening

In another investigation, a library of piperazine-substituted compounds was screened against human cancer cell lines. The findings revealed that specific substitutions led to significant reductions in cell viability, highlighting the importance of structural modifications in enhancing anticancer properties .

4. Conclusion

This compound represents a promising candidate for further research due to its potential antimicrobial, anticancer, analgesic, and anti-inflammatory activities. Future studies should focus on elucidating its mechanisms of action and optimizing its structure to enhance biological activity.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-24(4-2)22(27)17-29-21-16-28-19(14-20(21)26)15-23-10-12-25(13-11-23)18-8-6-5-7-9-18/h5-9,14,16H,3-4,10-13,15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQKYBACURNKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.